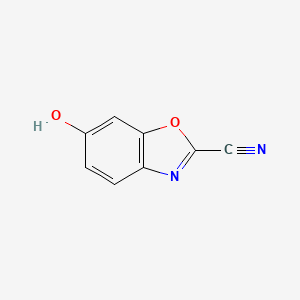![molecular formula C8H7BrN4 B8451725 3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B8451725.png)
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine typically involves the reaction of 3-bromo-5-chloromethylpyridine with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling reactions: The triazole ring can engage in coupling reactions with various partners to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce oxygen-containing functional groups.
科学的研究の応用
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or conductivity.
作用機序
The mechanism by which 3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
3-bromo-1H-1,2,4-triazole: Shares the triazole ring but lacks the pyridine moiety.
5-bromo-2-methylpyridine: Contains a bromine-substituted pyridine ring but lacks the triazole group.
Uniqueness
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine is unique due to the presence of both the bromine-substituted pyridine ring and the triazole moiety.
特性
分子式 |
C8H7BrN4 |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
3-bromo-5-(1,2,4-triazol-1-ylmethyl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c9-8-1-7(2-10-3-8)4-13-6-11-5-12-13/h1-3,5-6H,4H2 |
InChIキー |
RCKMBOUMTORLJU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Br)CN2C=NC=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(Allyloxy)carbonyl]amino}(hydroxy)acetic acid](/img/structure/B8451681.png)










![4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine](/img/structure/B8451735.png)
